2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Overview
Description
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a chemical compound with a complex structure that includes an amino group, an isopropyl group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves multiple steps, starting with the preparation of the thiophenylmethyl intermediate. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophenes or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in the development of new drugs. Its unique structure may make it suitable for targeting specific biological pathways or receptors.
Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
2-Amino-N-isopropyl-N-(2-methyl-thiophen-3-ylmethyl)-acetamide
Uniqueness: 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)13(11(14)6-12)7-10-9(3)4-5-15-10/h4-5,8H,6-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIOGNPHWWMRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C(C)C)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160574 | |
Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-19-1 | |
Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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